![molecular formula C12H15NO3Si B13685611 [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane](/img/structure/B13685611.png)
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 2-methoxy-5-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methoxy-5-nitroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or diisopropylamine. The reaction mixture is heated to a temperature range of 50-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.
化学反应分析
Types of Reactions
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through desilylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for desilylation.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.
Substitution: Formation of ethynyl derivatives with various functional groups.
科学研究应用
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the nitro group can be reduced to an amino group, which can further participate in nucleophilic substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal the reactive ethynyl moiety.
相似化合物的比较
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Lacks the methoxy and nitro groups, making it less versatile in certain reactions.
2-Methoxy-5-nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilane: Contains a silicon-hydrogen bond instead of an ethynyl group, leading to different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
属性
分子式 |
C12H15NO3Si |
|---|---|
分子量 |
249.34 g/mol |
IUPAC 名称 |
2-(2-methoxy-5-nitrophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15NO3Si/c1-16-12-6-5-11(13(14)15)9-10(12)7-8-17(2,3)4/h5-6,9H,1-4H3 |
InChI 键 |
SVAXMBLZFNALGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


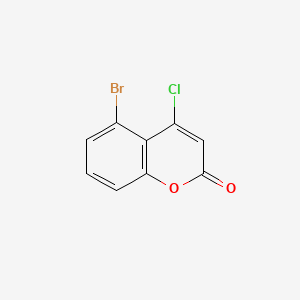
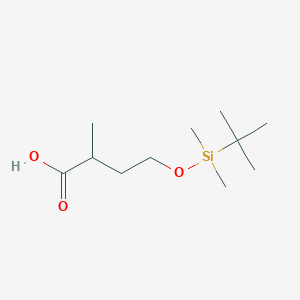
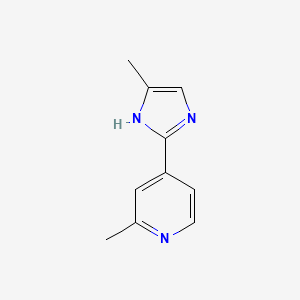
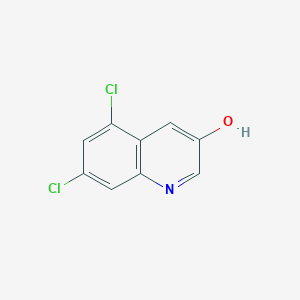

![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
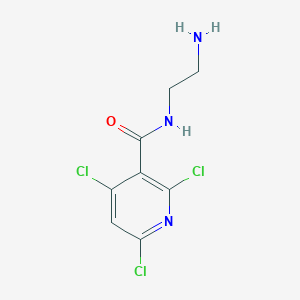
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
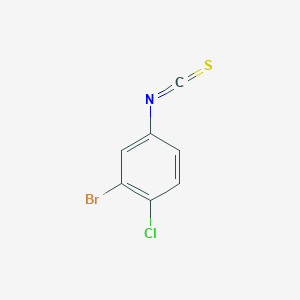
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
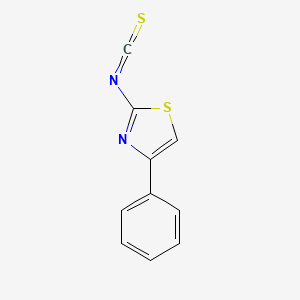
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)

